2-Methoxy-3-methylbutanoic acid
Overview
Description
2-Methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-methylbutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the oxidation of 2-methoxy-3-methylbutanal using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound can be produced via the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylbutanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: 2-Methoxy-3-methylbutanal or 2-Methoxy-3-methylbutanone.
Reduction: 2-Methoxy-3-methylbutanol.
Substitution: Esters, amides, and anhydrides of this compound.
Scientific Research Applications
2-Methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methylbutanoic acid (Isovaleric acid): Shares a similar structure but lacks the methoxy group.
2-Methylbutanoic acid: Similar carbon chain but different functional groups.
Butanoic acid: The parent compound without any substituents.
Uniqueness: 2-Methoxy-3-methylbutanoic acid is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWYNSIQHMCOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.